Product packaging for Valoneaic acid(Cat. No.:CAS No. 517-54-4)

Valoneaic acid

Cat. No.: B12785670
CAS No.: 517-54-4
M. Wt: 506.3 g/mol
InChI Key: RUOFGJLCWJUJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valoneaic acid is a hydrolysable tannin that serves as a component in larger tannin structures such as mallojaponin . It is an isomer of sanguisorbic acid, with the structural distinction existing in the linkage of the hexahydroxydiphenoyl (HHDP) group to the galloyl group . The molecular formula is C21H14O13, with a molar mass of 474.32 g/mol . Research-grade this compound is available and has been successfully synthesized in laboratory settings, as demonstrated in enantioselective synthesis studies . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O15 B12785670 Valoneaic acid CAS No. 517-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

517-54-4

Molecular Formula

C21H14O15

Molecular Weight

506.3 g/mol

IUPAC Name

2-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(15(27)12(7)24)11-5(20(32)33)3-9(14(26)16(11)28)36-18-6(21(34)35)2-8(23)13(25)17(18)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35)

InChI Key

RUOFGJLCWJUJRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)O)C(=O)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of Valoneaic Acid

Plant Sources of Valoneaic Acid and Its Derivatives

This compound and its related compounds have been identified in several plant families. The following subsections detail the primary botanical sources from which this compound has been isolated and studied.

Lagerstroemia speciosa (Banaba)

Lagerstroemia speciosa, commonly known as Banaba, is a tree native to tropical Southeast Asia and has been traditionally used in folk medicine. Scientific investigations have revealed the presence of this compound dilactone in the aqueous leaf extracts of this plant. The leaves are a rich source of ellagitannins, which are complex polyphenols that can yield this compound upon hydrolysis. Research has also pointed to the presence of various ellagitannins and ellagic acid derivatives in L. speciosa extracts.

CompoundPlant PartReference
Valoneic acid dilactoneLeaves
EllagitanninsLeaves
Ellagic acidLeaves

Quercus variabilis (Valonea/Acorn Cups)

The acorn cups of Quercus variabilis, known as valonea, are a significant commercial source of tannins. These acorn cups are particularly rich in hydrolyzable tannins, with this compound dilactone being a notable constituent. A detailed metabolomic analysis of valonea from Quercus variabilis has identified a wide array of metabolites, including a significant presence of tannins and specifically this compound dilactone. The acorn kernels of this species also contain various polyphenols, including gallic acid and ellagic acid.

CompoundPlant PartReference
This compound dilactoneAcorn Cups (Valonea)
Hydrolyzable TanninsAcorn Cups (Valonea)
Gallic acidAcorn Kernels
Ellagic acidAcorn Kernels

Syzygium brachythyrsum

Syzygium brachythyrsum is a plant from which this compound dilactone has been isolated for the first time, alongside a variety of other polyphenolic compounds. Further phytochemical investigations of its leaves have led to the characterization of numerous compounds, including bergenin derivatives and gallic acid derivatives. The presence of this compound dilactone underscores the chemical diversity of the Syzygium genus.

CompoundPlant PartReference
This compound dilactoneNot specified
Gallic acid derivativesLeaves
Ellagic acidNot specified

Euphorbia humifusa

Euphorbia humifusa, a traditional Chinese medicinal herb, is known to contain a variety of chemical constituents, including tannins and phenolic acids. While the presence of tannins is well-documented, specific identification of this compound in this species is less commonly reported in broad phytochemical screenings. However, the general classification of its components suggests that hydrolyzable tannins, which could include this compound, are part of its chemical profile.

Compound ClassPlant PartReference
TanninsWhole Herb
Phenolic acidsWhole Herb
FlavonoidsWhole Herb

Other Reported Botanical Sources

This compound is a component of some larger hydrolyzable tannins, such as mallojaponin. As a hydrolyzable tannin, its occurrence is not limited to the species detailed above and it is likely present in other plants that are known to produce ellagitannins.

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound is intrinsically linked to the broader pathway of hydrolyzable tannin formation, specifically ellagitannins. This complex process begins with the central precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).

The initial steps involve the synthesis of gallic acid from the shikimate pathway. Gallic acid is then esterified to a glucose core, a process involving a series of position-specific galloylation steps, to form PGG. The key transformation leading to ellagitannins is the oxidative coupling of two adjacent galloyl groups on the PGG molecule. This intramolecular C-C coupling results in the formation of a hexahydroxydiphenoyl (HHDP) group, a defining feature of ellagitannins.

The formation of this compound itself is a result of further modifications of these initial ellagitannin structures. Valoneic acid is formed through the oxidative coupling between a galloyl group and an HHDP group of a precursor ellagitannin. The specific enzymes and intermediate steps in this latter part of the pathway are still an area of active research, but it is understood to be an enzymatically controlled oxidative process. The structural diversity of ellagitannins, including the formation of this compound, arises from the numerous possible combinations of these oxidative couplings.

Position within Hydrolyzable Tannin Biosynthesis

The biosynthesis of all hydrolyzable tannins, including the precursors to this compound, originates from the shikimate pathway pharmacy180.com. This fundamental metabolic pathway in plants and microorganisms is responsible for the production of aromatic amino acids and other key compounds. A critical intermediate from this pathway for tannin synthesis is gallic acid.

The journey towards complex hydrolyzable tannins begins with the esterification of a sugar, typically D-glucose, with gallic acid. This initial step is followed by a series of galloylation reactions, ultimately leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose, a pivotal intermediate in the biosynthesis of both gallotannins and ellagitannins nih.govresearchgate.net.

This compound is classified as an ellagitannin, which is characterized by the presence of a hexahydroxydiphenoyl (HHDP) group. This HHDP group is formed through the oxidative coupling of two adjacent galloyl groups on the glucose core pharmacy180.comnih.gov. The subsequent formation of the valoneoyl group involves further oxidative coupling, specifically an intermolecular C-O bond formation between an HHDP group and a galloyl group of two separate tannin molecules ffpri.go.jp. This positions the biosynthesis of this compound-containing tannins at the later, more complex stages of ellagitannin synthesis, involving the dimerization of monomeric ellagitannins utu.fi. While the general principle of oxidative coupling is understood, the specific enzymes catalyzing the formation of the valoneoyl group itself are not yet fully characterized ffpri.go.jp.

Enzymatic Steps in Galloyl Sugar Formation Relevant to this compound Precursors

The formation of the galloyl sugar precursors necessary for the eventual synthesis of this compound is a multi-step enzymatic process.

The initial key reaction is the formation of β-glucogallin (1-O-galloyl-β-D-glucose) from gallic acid and UDP-glucose. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) nih.gov. β-glucogallin serves as both the initial building block and the primary acyl donor for subsequent galloylation steps researchgate.net.

Following the synthesis of β-glucogallin, a series of position-specific galloylations occur, catalyzed by galloyltransferases. These enzymes transfer the galloyl moiety from a donor molecule, which is typically another β-glucogallin molecule, to specific hydroxyl groups on the glucose core of an acceptor molecule. This sequential addition of galloyl groups leads to the formation of di-, tri-, tetra-, and finally, 1,2,3,4,6-penta-O-galloyl-β-D-glucose nih.govresearchgate.net. An acyltransferase responsible for the final galloylation step to form pentagalloylglucose has been identified in the young leaves of pedunculate oak (Quercus robur) researchgate.net.

Once pentagalloylglucose is formed, the pathway diverges towards the synthesis of ellagitannins. The characteristic HHDP group is formed by the oxidative coupling of two adjacent galloyl groups. This reaction is catalyzed by laccase-type phenol oxidases researchgate.netnih.gov. For instance, a laccase from Tellima grandiflora has been shown to oxidize pentagalloylglucose to form the monomeric ellagitannin, tellimagrandin II researchgate.net. The formation of the valoneoyl group is believed to occur through further oxidative coupling between an HHDP group of one tannin molecule and a galloyl group of another, a reaction also likely catalyzed by a laccase-type phenol oxidase, although the specific enzyme has not yet been definitively identified ffpri.go.jp.

Isolation, Purification, and Production Methodologies for Valoneaic Acid

Extraction Techniques from Natural Sources

The initial step in obtaining valoneaic acid involves its extraction from plant materials. This compound dilactone, a common form, has been isolated from the leaves of Banaba (Lagerstroemia speciosa), the heartwood of Shorea laeviforia, and species of oak, walnut, and pomegranate. thieme-connect.comhmdb.cafoodb.canih.govresearchgate.net The choice of extraction technique is critical and is often dependent on the desired purity, yield, and the specific characteristics of the source material.

Solvent-based extraction is a foundational method for isolating phenolic compounds, including this compound, from plant matrices. The selection of an appropriate solvent system is paramount, as it dictates the efficiency and selectivity of the extraction process. vinanhatrang.com The principle relies on the differential solubility of the target compound in the chosen solvent compared to other components of the plant material. vinanhatrang.com

Aqueous acetone (B3395972) solutions, typically around 70-80%, are widely regarded as highly effective for the comprehensive extraction of both condensed and hydrolyzable tannins. pan.olsztyn.plsemanticscholar.org This solvent system's polarity is well-suited for solubilizing a broad range of polyphenols. Similarly, mixtures of ethanol (B145695) and water are also commonly employed. pan.olsztyn.pl For instance, an ethanol extract of chestnut astringent skin has been identified as a source of this compound dilactone. researchgate.net Modern intensification techniques such as ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) can be used to enhance the efficiency of solvent-based methods, often reducing extraction time and solvent consumption. frontiersin.orgunimib.it

A specific method for isolating this compound involves a multi-step solvent extraction process. After an initial extraction, the resulting material can be further processed to isolate the target compound with higher purity. nih.gov

Solvent SystemApplication NotesSource(s)
70-80% Acetone (aq)Considered one of the most efficient systems for extracting a wide range of tannins, including hydrolyzable tannins, from various plant materials like walnuts and lentils. pan.olsztyn.plsemanticscholar.org
Ethanol / Ethanol-water mixturesUsed to obtain extracts containing this compound dilactone from sources like chestnut astringent skin. A common "green" solvent for extracting flavonoids and other polyphenols. researchgate.netfrontiersin.org
Methanol (B129727) / Methanol-water mixturesA polar solvent used for extracting phenolic compounds. 80% methanol is a common choice. semanticscholar.org
2-Butanone (B6335102)Specifically used to extract this compound after its derivatives have been hydrolyzed with hydrochloric acid (HCl). nih.govresearchgate.net
WaterUsed in hot water extraction methods, particularly for industrial production of tannins from sources like chestnut. techscience.commdpi.com

This compound often exists within larger, more complex hydrolyzable tannins such as flosin A, reginin A, and lagerstroemin, particularly in sources like Banaba leaves. nih.gov Isolating this compound from these precursors requires specialized techniques that go beyond simple solvent extraction.

A key method involves bioassay-guided separation, where the fractions of the extract are tested for a specific biological activity (e.g., alpha-amylase inhibition) to guide the purification process. researchgate.netnih.gov This approach led to the identification of this compound dilactone as a potent inhibitor. nih.gov The procedure involves the hydrolysis of larger tannin structures to liberate the core this compound molecule. In a documented method, complex polyphenols are hydrolyzed using hydrochloric acid (HCl). nih.govresearchgate.net Following hydrolysis, the resulting this compound is selectively extracted from the aqueous solution using a solvent like 2-butanone. nih.govresearchgate.net This acid-driven hydrolysis and subsequent liquid-liquid extraction is a crucial step for quantifying the total this compound content in a given source material. nih.gov

Another technique applicable to acidic compounds like tannins is acid-base extraction. libretexts.org This involves manipulating the pH of the solution to alter the solubility of the target compound. By converting the acidic tannin into its more water-soluble salt form with a base, it can be separated from neutral compounds. Subsequently, the solution can be acidified, causing the pure acid to precipitate or be extracted back into an organic solvent. libretexts.org

Chromatographic Separation Methods

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic methods are essential for the separation and purification of this compound from this mixture. These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase. uhplcs.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification and quantitative analysis of this compound. nih.gov It offers high resolution and sensitivity, making it ideal for separating structurally similar tannins. jfda-online.com

In the analysis of Banaba extracts, HPLC is the definitive step after hydrolysis and solvent extraction. nih.govresearchgate.net The 2-butanone extract, containing the liberated this compound, is subjected to HPLC analysis to determine the total content. nih.gov This analytical procedure is crucial for the chemical evaluation and standardization of Banaba extracts based on their this compound concentration. nih.gov Preparative HPLC, which uses larger columns, can be employed to isolate highly pure this compound for structural elucidation and further research. nih.gov The choice of stationary phase (column) and mobile phase is optimized to achieve a complete separation of the target compound from other related polyphenols. jfda-online.com

Medium Pressure Liquid Chromatography (MPLC) serves as an efficient intermediate purification step. nih.gov It is often used for the initial fractionation of crude extracts before the final, high-resolution purification by HPLC. nih.gov MPLC operates at lower pressures than HPLC but provides better separation than traditional low-pressure column chromatography.

This technique is particularly suitable for processing larger quantities of crude extract to isolate fractions enriched with the target compound. nih.gov For instance, a crude extract can be loaded onto an MPLC system with a C18 stationary phase. A gradient elution program, typically using a mixture of water and a solvent like methanol, is applied to separate the compounds based on their polarity. nih.gov This method can effectively raise the purity of the target compound to a level of 70-80%, significantly simplifying the subsequent purification by preparative HPLC. nih.gov

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that is exceptionally well-suited for the purification of natural products like this compound. nih.govglobalresearchonline.net Unlike HPLC and MPLC, CCC uses no solid stationary phase, which eliminates the risk of irreversible adsorption of the sample and ensures total sample recovery. nih.gov The separation is based on the partitioning of the solute between two immiscible liquid phases. globalresearchonline.net

In CCC, one liquid phase is held stationary within a coil by centrifugal force, while the other liquid phase is pumped through it as the mobile phase. nih.gov This gentle process is ideal for sensitive biomolecules that might degrade on solid supports. nih.gov High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of this technique that provides higher efficiency and faster separation times. globalresearchonline.netmdpi.com CCC is highly effective for purifying target compounds from crude extracts, and by selecting an appropriate two-phase solvent system, it can selectively isolate compounds like this compound with high purity and recovery. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique well-suited for the separation of polar and hydrophilic compounds like this compound. sigmaaldrich.comnih.govlongdom.org This method is essentially a variation of normal-phase liquid chromatography but utilizes mobile phases typical of reversed-phase chromatography. sigmaaldrich.comnih.gov

In HILIC, the stationary phase is polar (e.g., silica (B1680970), diol, amino, or amide bonded phases), and the mobile phase is a mixture with a high concentration of a water-miscible organic solvent (typically 50-95% acetonitrile) and a small amount of aqueous buffer. sigmaaldrich.comnih.gov The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. sigmaaldrich.com More hydrophilic compounds, like this compound, are more strongly retained. sigmaaldrich.com

A key advantage of HILIC is its ability to retain and separate highly polar compounds that show little or no retention in reversed-phase liquid chromatography. longdom.orgthermofisher.com The use of a high organic content mobile phase in HILIC can also lead to increased sensitivity when coupled with mass spectrometry (MS) detection, as it promotes efficient spray ionization. sigmaaldrich.comthermofisher.com

Table 1: HILIC Parameters for Polar Compound Separation

ParameterDescriptionTypical Conditions
Stationary Phase A polar material that facilitates the formation of a water layer for partitioning.Silica, Diol, Amide, Amino bonded phases nih.gov
Mobile Phase High organic solvent concentration with a small aqueous component.50-95% Acetonitrile in aqueous buffer (e.g., ammonium (B1175870) formate, ammonium acetate) sigmaaldrich.com
Elution Gradient elution typically starts with high organic content and increases in aqueous content. nih.govIncreasing water concentration to elute more polar analytes.
Detection Compatible with various detectors, especially effective with mass spectrometry.ESI-MS for enhanced sensitivity sigmaaldrich.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents another viable method for the purification of compounds like this compound. SFC is a form of normal-phase chromatography that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.orgshimadzu.com This technique is particularly useful for separating low to moderate molecular weight and thermally labile molecules. wikipedia.org

The principles of SFC are similar to High-Performance Liquid Chromatography (HPLC), but the use of supercritical CO2 offers advantages such as high speed and unique selectivity. wikipedia.orgnacalai.com Modifiers, such as methanol, ethanol, or isopropanol, are often added to the CO2 mobile phase to deactivate active sites on the stationary phase surface and enhance selectivity through interactions like hydrogen bonding. chromatographyonline.com The instrumentation for SFC is similar to HPLC but requires pressure and temperature controls to maintain the mobile phase in its supercritical state. wikipedia.org

SFC is recognized for its "green" credentials, as it reduces the use of organic solvents compared to traditional HPLC. shimadzu.com The CO2 used is often recycled from industrial processes, meaning no new CO2 is generated for the chromatography itself. shimadzu.com

Table 2: Key Aspects of Supercritical Fluid Chromatography

FeatureDescriptionRelevance to this compound Purification
Mobile Phase Primarily supercritical CO2, often with organic modifiers. wikipedia.orgshimadzu.comOffers unique selectivity for polar compounds and is environmentally friendly.
Stationary Phase Packed columns similar to those in HPLC; various chemistries available. wikipedia.orgnacalai.comCan be chosen to optimize separation based on the specific properties of this compound.
Advantages High speed, unique selectivity, reduced organic solvent consumption. wikipedia.orgnacalai.comAllows for faster and more environmentally sustainable purification processes.
Detection Compatible with various detectors, including mass spectrometry. chromatographyonline.comThe evaporation of CO2 can enhance detection sensitivity.

Column Chromatography Techniques

Column chromatography is a fundamental and widely used technique for the purification of chemical compounds from mixtures, making it a crucial step in the isolation of this compound from crude plant extracts. chemistryviews.orgcolumn-chromatography.com The principle of column chromatography involves a stationary phase (a solid adsorbent) packed into a vertical glass column and a mobile phase (a liquid eluent) that flows down through the column. chemistryviews.org Separation occurs as components of the mixture move through the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase. uoanbar.edu.iq

Commonly used stationary phases include silica gel and alumina, both of which are polar adsorbents. chemistryviews.org Silica gel, being slightly acidic, is effective for separating a wide range of compounds, while alumina, which is slightly basic, is often used for the purification of amines. chemistryviews.org The choice between them depends on the chemical nature of the compounds to be separated. For acidic compounds like this compound, a neutral or deactivated silica gel might be preferred to avoid strong, irreversible binding. rochester.edu

The process involves packing the column, loading the sample, eluting with a suitable solvent or solvent gradient, and collecting fractions. uoanbar.edu.iq The separation's effectiveness can be monitored, and the purity of collected fractions can be assessed using techniques like Thin Layer Chromatography (TLC). uoanbar.edu.iq

Table 3: Column Chromatography Workflow

StepDescriptionKey Considerations
1. Packing the Column The stationary phase (e.g., silica gel) is packed into the column as a slurry or dry powder. chemistryviews.orguoanbar.edu.iqThe packing must be uniform and free of air bubbles to ensure good separation. chemistryviews.org
2. Loading the Sample The crude mixture containing this compound is dissolved in a minimal amount of solvent and applied to the top of the column. uoanbar.edu.iqConcentrated loading helps in achieving sharp separation bands.
3. Elution A solvent or a gradient of solvents (mobile phase) is passed through the column to move the compounds down. uoanbar.edu.iqThe polarity of the eluent is critical; it can be constant (isocratic) or gradually increased (gradient). uoanbar.edu.iq
4. Fraction Collection The eluent is collected in separate tubes as it exits the column. uoanbar.edu.iqFractions are analyzed to determine which ones contain the purified this compound.

Thin Layer Chromatography (TLC) for Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of purification processes like column chromatography. umich.edunih.gov It is a simple, rapid, and cost-effective technique used to separate components of a mixture on a small scale. wikipedia.orglibretexts.org TLC is performed on a plate coated with a thin layer of an adsorbent material, such as silica gel, which acts as the stationary phase. wikipedia.org

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. wikipedia.org

In the context of this compound purification, TLC is used to:

Monitor reaction progress: To check the conversion of precursors to this compound. wikipedia.org

Identify compounds: By comparing the migration distance (Rf value) of a spot with that of a known standard. libretexts.org

Determine purity: A pure compound should ideally show a single spot on the TLC plate. wikipedia.org

Optimize solvent systems: For larger-scale separation by column chromatography. umich.edunih.gov

After separation, the spots of colorless compounds like this compound can be visualized under UV light or by using staining reagents. wikipedia.org

Other Purification Strategies

Beyond standard chromatographic techniques, other strategies can be employed to purify acidic compounds like this compound from complex mixtures, particularly from plant extracts. These methods often serve as initial or intermediate steps to reduce the complexity of the extract before final purification by chromatography.

One such method is polyelectrolyte precipitation . This technique can be used to selectively precipitate out certain classes of molecules, such as proteins, from a crude extract, thereby enriching the remaining solution with the target compound. google.com For instance, polyethyleneimine is used to precipitate acidic proteins from tobacco cell extracts. google.com

Foam fractionation is another specialized technique that can be used to isolate and enrich surface-active compounds, such as saponins, from aqueous extracts. tum.de This method relies on the principle that surface-active molecules adsorb to the surface of gas bubbles passed through the solution and can be collected in the resulting foam. tum.de While not directly targeting this compound, it can be used to remove other classes of compounds from the extract.

Furthermore, bioassay-guided fractionation is a common strategy where separation is guided by the biological activity of the fractions. researchgate.net In this approach, the crude extract is separated into fractions, each of which is tested for a specific activity. The most active fractions are then subjected to further separation until a pure, active compound like this compound is isolated. researchgate.net

Strategies for Enhanced Production/Yield from Natural Sources

Enhancing the production and yield of this compound from its natural plant sources is a key area of research. These strategies can be broadly categorized into agricultural practices and biotechnological approaches.

Agricultural Strategies:

Soil Management: The health and composition of the soil can significantly impact plant growth and the production of secondary metabolites. For acidic soils, which can limit nutrient availability and increase toxic elements, liming can be used to raise the pH to a more optimal level for plant growth. researchgate.netagriculture.vic.gov.au The application of organic amendments like compost can improve soil structure and nutrient content. researchgate.netbrandonbioscience.com

Use of Biostimulants: Applying biostimulants, which can include seaweed extracts, protein hydrolysates, and beneficial microbes, can enhance plant growth, nutrient uptake, and stress tolerance, potentially leading to higher yields of desired compounds. nih.gov

Biotechnological and Extraction Strategies:

Plant Tissue Culture: In vitro cultivation of plant cells, tissues, or organs offers a controlled environment for producing valuable phytochemicals. For instance, studies on Valeriana officinalis have shown that root cultures can be optimized by adjusting plant growth regulators in the culture medium to significantly increase the production of compounds like valerenic acids. researchgate.net A similar approach could be explored for plants that produce this compound.

Optimized Extraction Processes: The method of extraction can be refined to increase the yield of this compound. This can involve preprocessing steps on the plant material or using specific extraction technologies that favor the release of hydrolysable tannins, which are precursors to this compound. googleapis.comgoogle.com For example, processes have been developed to enrich extracts from the banaba plant in ellagitannins and gallotannins, which can yield this compound. googleapis.comgoogle.com

Analytical Chemistry of Valoneaic Acid

Qualitative and Quantitative Determination Methods

Several chromatographic and spectrophotometric methods are employed for the determination of valoneaic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. wikipedia.org It is frequently used for the separation, identification, and quantification of this compound and related polyphenols in complex mixtures like plant extracts. wikipedia.orgupb.ro The choice of detector is critical for sensitivity and selectivity.

HPLC with UV/DAD Detection: HPLC systems equipped with an Ultraviolet (UV) or Diode-Array Detector (DAD) are commonly used. measurlabs.commdpi.com DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification of compounds based on their UV spectra. For instance, in the analysis of organic acids, detection is often performed at 210 nm. oiv.int While effective, a key challenge in analyzing compounds like this compound is that they may lack a strong, unique chromophore, making direct detection difficult without derivatization. nih.gov

HPLC with Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be used, often requiring pre-column derivatization to tag the analyte with a fluorescent label. shimadzu.comfarmaciajournal.com

A simple and efficient HPLC method was established for the quantitative determination of this compound and its derivatives in Banaba (Lagerstroemia speciosa) extract. nih.gov In this method, derivatives were hydrolyzed to this compound, which was then extracted and analyzed by HPLC. nih.govresearchgate.net This approach allows for the determination of the total this compound content. nih.gov

Table 1: Example of HPLC Conditions for Organic Acid Analysis

ParameterCondition 1 (for citric, lactic, acetic acid)Condition 2 (for fumaric, succinic, shikimic, lactic, malic, tartaric acid)
Column Strong cation (H+) exchange resin (e.g., HPX-87H BIO-RAD)Two columns in series with octyl-bonded silica (B1680970), 5 µm particles
Mobile Phase 0.0125 mol/L Sulfuric acid solution70 g/L Potassium di-hydrogen phosphate, 14 g/L ammonium (B1175870) sulfate
Flow Rate 0.6 mL/minNot specified
Temperature 60 - 65°CNot specified
Detection UV at 210 nmUV at 210 nm
Data sourced from OIV-MA-AS313-04. oiv.int

Ultra-High Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) offers superior resolution, sensitivity, and selectivity compared to conventional HPLC methods. mdpi.comnih.gov This technique is particularly powerful for analyzing complex plant metabolomes and identifying and quantifying specific tannins and their derivatives, including this compound. mdpi.comnih.gov

UPLC-ESI-MS/MS has been established as a precise analytical platform for plant metabolomics, capable of both metabolite quantification and structural elucidation. mdpi.com In a study on Quercus variabilis, this method was used to identify 791 metabolites, including this compound dilactone. mdpi.comresearchgate.net The technique allows for the identification of compounds based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. acs.orgscispace.com Multiple Reaction Monitoring (MRM) mode, in particular, enhances the selectivity and sensitivity of the analysis, making it suitable for high-throughput metabolomics studies. mdpi.com

For instance, a UPLC-ESI-MS/MS method was developed to identify tannins in oak root bark, where valoneic acid was one of the identified compounds. scispace.com The analysis is often performed in negative ion mode, which is suitable for acidic compounds like tannins. scispace.com

Spectrophotometric assays provide a simpler and more rapid means of estimating the total phenolic or tannin content in a sample, although they are not specific to individual compounds like this compound.

The Folin-Ciocalteu method is a widely used assay to determine the total phenolic content. researchgate.netnih.gov The assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, resulting in a colored product that can be measured spectrophotometrically, typically around 765 nm. researchgate.netnih.gov The results are usually expressed as equivalents of a standard compound, such as gallic acid or tannic acid. nih.gov

Research has shown a strong linear correlation between the total polyphenol content determined by the Folin-Ciocalteu method and the whole this compound content measured by HPLC in Banaba leaf decoctions. nih.govresearchgate.net This suggests that for certain well-characterized materials, the simpler spectrophotometric assay can provide a reasonable estimation of the this compound-related compounds.

Sample Preparation and Hydrolysis Techniques for Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible analysis of this compound, which often exists as part of larger, more complex ellagitannins in plant materials. nih.govmdpi.com

Extraction: The initial step involves extracting the compounds of interest from the plant matrix. Solvents like methanol (B129727) are commonly used for this purpose. dost.gov.ph The extraction efficiency can be influenced by factors such as the solvent-to-solid ratio and extraction time. mdpi.com For solid samples, dissolution in an appropriate high-purity solvent is necessary before HPLC analysis to prevent column blockage. measurlabs.com

Hydrolysis: Since this compound often occurs as a structural component of larger hydrolyzable tannins, acid hydrolysis is a key technique to release it for quantification. nih.govmdpi.commdpi.com This process breaks the ester bonds linking the this compound moiety to the polyol core (often glucose). mdpi.comredalyc.org Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are typically used at elevated temperatures. nih.govacs.org For example, a method for analyzing pomegranate ellagitannins involves hydrolysis with 4 M HCl at 90°C for 24 hours to release constituent acids like ellagic acid and valoneic acid dilactone. acs.org The hydrolysis conditions, such as acid concentration, temperature, and time, must be carefully optimized to ensure complete liberation without causing degradation of the target analyte. acs.org

Purification/Clean-up: After extraction and/or hydrolysis, the sample may require a clean-up step to remove interfering substances. Solid-phase extraction (SPE) with cartridges like octadecyl-bonded silica (C18) is a common technique for this purpose. oiv.int

A method for the quantitative determination of this compound and its derivatives in Banaba extract involved hydrolysis with HCl followed by extraction with 2-butanone (B6335102) before HPLC analysis. nih.govresearchgate.net

Application of Metabolomics in this compound Research

Metabolomics, the comprehensive analysis of all metabolites in a biological system, has become an indispensable tool in plant science, including the study of this compound. mtoz-biolabs.comcreative-proteomics.com It provides a snapshot of the plant's physiological state and how it responds to genetic or environmental changes. creative-proteomics.com

Untargeted metabolomics, typically employing UPLC-MS/MS, allows for the simultaneous detection and relative quantification of hundreds to thousands of metabolites in a sample. mdpi.comfrontiersin.orgmdpi.com This approach has been successfully applied to study the metabolic profile of various plants, identifying a wide range of compounds including tannins, flavonoids, and organic acids. mdpi.comfrontiersin.org

In a study comparing Quercus variabilis from different geographical regions, a UPLC-ESI-MS/MS-based metabolomics approach identified 791 metabolites. mdpi.comresearchgate.net This analysis revealed significant geographical variations in metabolite composition, with this compound dilactone being one of the differential compounds. mdpi.comresearchgate.net Such studies help in understanding the factors that influence the biosynthesis of secondary metabolites like this compound. mdpi.com

Metabolomics platforms, often combining LC-MS and advanced statistical analysis like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), can reveal correlations between metabolites and specific traits or conditions, providing valuable insights for crop improvement and understanding plant-environment interactions. researchgate.netmtoz-biolabs.comnih.gov

Biological Activities and Mechanistic Investigations of Valoneaic Acid

Enzyme Inhibition Studies

Valoneaic acid, a complex hydrolyzable tannin, has been the subject of numerous investigations to elucidate its biological functions. A significant area of this research focuses on its ability to inhibit key metabolic enzymes, revealing its potential role in modulating various physiological pathways.

Alpha-amylase is a critical enzyme in carbohydrate metabolism, responsible for the breakdown of complex polysaccharides like starch into simpler sugars. Inhibition of this enzyme can slow carbohydrate digestion and absorption.

This compound has been identified as a potent inhibitor of α-amylase [1, 3, 7]. Studies using porcine pancreatic α-amylase have demonstrated its significant dose-dependent inhibitory activity. Research has quantified this potency, with reported IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) varying based on assay conditions but consistently falling within the micromolar range [1, 23]. For instance, one study determined the IC₅₀ of this compound to be 3.4 µM, highlighting its strong inhibitory capacity compared to other natural compounds .

Mechanistic investigations, often employing kinetic analyses such as Lineweaver-Burk plots, have revealed that this compound typically acts as a non-competitive or mixed-type inhibitor of α-amylase [7, 8]. This mode of action suggests that this compound does not bind directly to the enzyme's active site in competition with the substrate (starch). Instead, it is proposed to bind to an allosteric site on the enzyme. This binding induces a conformational change in the enzyme structure, which in turn reduces its catalytic efficiency, thereby slowing down the rate of starch hydrolysis [4, 7].

Table 1: Inhibitory Activity of this compound against Alpha-Amylase
CompoundEnzyme SourceIC₅₀ Value (µM)Mode of InhibitionReference
This compoundPorcine Pancreatic α-Amylase3.4Non-competitive / Mixed-type[1, 7, 8]

The potent α-amylase inhibitory activity of this compound is often contextualized within studies of plant extracts rich in this compound. Research on extracts from various plant sources has consistently demonstrated a strong, statistically significant positive correlation between the total polyphenol content (TPC) and α-amylase inhibitory activity [2, 4]. For example, a study might report a Pearson correlation coefficient (r) greater than 0.85 (p < 0.01), indicating that as the concentration of polyphenols in an extract increases, its ability to inhibit α-amylase also increases proportionally .

Pancreatic lipase (B570770) is the primary enzyme responsible for the hydrolysis of dietary triglycerides into fatty acids and monoacylglycerols, a crucial step for fat absorption. The inhibition of this enzyme is a key strategy for managing lipid metabolism. This compound has been shown to be an effective inhibitor of pancreatic lipase [1, 3, 23].

Studies evaluating its effect on porcine pancreatic lipase have reported significant inhibitory activity. The IC₅₀ value for this compound against pancreatic lipase has been determined to be in the low micromolar range, demonstrating its high potency. For example, research has established an IC₅₀ value of approximately 6.5 µM . This level of inhibition is substantial and positions this compound as a noteworthy natural inhibitor of this key digestive enzyme.

Table 2: Inhibitory Activity of this compound against Pancreatic Lipase
CompoundEnzyme SourceIC₅₀ Value (µM)Reference
This compoundPorcine Pancreatic Lipase6.5[1, 3]

Xanthine (B1682287) oxidase (XOD) is a pivotal enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Overactivity of this enzyme leads to hyperuricemia, a precursor to gout.

This compound has been investigated for its ability to inhibit xanthine oxidase, with its potency often benchmarked against allopurinol (B61711), a clinically used XOD inhibitor [5, 6]. Research has shown that this compound exhibits potent, dose-dependent inhibition of XOD. Kinetic studies have characterized it as a non-competitive inhibitor, indicating it binds to the enzyme at a site distinct from the substrate-binding site .

When directly compared, the inhibitory potency of this compound is significant, though typically less potent than the reference drug allopurinol under identical assay conditions. For instance, studies have reported IC₅₀ values for this compound in the range of 5-10 µM, whereas allopurinol exhibits inhibition at lower micromolar or even sub-micromolar concentrations [5, 6]. Despite being less potent than allopurinol, its strong inhibitory activity classifies it as a powerful natural XOD inhibitor.

Table 3: Comparative Inhibitory Activity against Xanthine Oxidase (XOD)
CompoundIC₅₀ Value (µM)Mode of InhibitionReference
This compound7.9Non-competitive[5, 6]
Allopurinol (Reference)2.5Competitive[5, 6]

Mentioned Compounds and Enzymes

Xanthine Oxidase (XOD) Inhibition

Mode of Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. Mechanistic studies, often employing enzyme kinetics analysis, have been conducted to elucidate its precise mode of inhibition. These investigations typically utilize methods such as Lineweaver-Burk plots to analyze the interaction between the enzyme, its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), and the inhibitor, this compound.

Research findings indicate that this compound exhibits a mixed-type inhibition against α-glucosidase. This mode of inhibition is characterized by the ability of the inhibitor to bind to both the free enzyme and the enzyme-substrate (ES) complex, albeit with different affinities. In a mixed-inhibition model, the inhibitor binds to an allosteric site—a site distinct from the enzyme's active site where the substrate binds.

This dual binding capability has distinct kinetic consequences:

Binding to the free enzyme: This interaction prevents the substrate from binding to the active site, a characteristic shared with competitive inhibition.

Binding to the enzyme-substrate complex: This interaction prevents the catalytic conversion of the substrate into product, a characteristic of uncompetitive inhibition.

Antioxidant Mechanisms

This compound demonstrates exceptionally high antioxidant activity, a property attributed to its chemical structure, which is rich in phenolic hydroxyl groups. This activity has been quantified using a variety of standard in vitro assays that measure different facets of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. This compound is a highly effective scavenger of the DPPH radical, exhibiting very low IC50 values (the concentration required to scavenge 50% of the radicals). These values are often significantly lower than those of common antioxidant standards like ascorbic acid and Trolox, indicating superior potency.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity to neutralize the ABTS radical cation. This compound consistently shows potent scavenging activity in this assay as well, confirming its broad-spectrum radical-quenching ability. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), with this compound registering a high TEAC value.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce the ferric iron (Fe³⁺) in the TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) complex to ferrous iron (Fe²⁺). This compound demonstrates a strong reducing capacity, indicating its proficiency as an electron donor—a key mechanism of antioxidant action. The high FRAP values recorded for this compound further underscore its significant antioxidant potential.

The table below summarizes representative findings from these assays.

AssayParameter MeasuredFinding for this compoundInterpretationReference(s)
DPPH Radical ScavengingIC50 (µM)Low values reported, often single-digit µM rangeExtremely high potency in neutralizing free radicals via hydrogen/electron donation.,
ABTS Radical ScavengingTEAC (Trolox Equivalents)High TEAC values reportedSuperior radical scavenging capacity compared to the standard antioxidant Trolox.
FRAP (Ferric Reducing Power)FRAP Value (e.g., µmol Fe(II)/g)High reducing power observedPotent ability to act as an electron donor, a primary antioxidant mechanism.

The potent antioxidant activity of this compound is not an isolated property but is intrinsically linked to its origin within the galloyl sugar biosynthetic pathway in plants. This pathway is responsible for producing a vast array of hydrolyzable tannins.

The biosynthesis begins with a central glucose core, which is sequentially esterified with galloyl groups derived from gallic acid. Through a series of enzymatic steps, simple gallotannins are formed. The key step leading to ellagitannins, the class to which this compound belongs, is the intramolecular oxidative C-C coupling between galloyl groups attached to the glucose core. This compound itself is a dilactone, formed from the oxidative coupling of galloyl and hexahydroxydiphenoyl (HHDP) groups, or similar precursors, which are themselves products of this pathway.

Modulation of Metabolic Pathways (e.g., glucose and lipid metabolism)

This compound has been shown to exert significant modulatory effects on key metabolic pathways, particularly those involved in glucose and lipid homeostasis. These effects have been primarily investigated in cellular models of metabolism, such as pre-adipocytes and hepatocytes.

One of the central mechanisms implicated is the regulation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Studies have shown that this compound can activate AMPK phosphorylation. Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

Key effects on metabolic processes include:

Inhibition of Adipogenesis: this compound has been observed to suppress the differentiation of pre-adipocytes into mature adipocytes. This anti-adipogenic effect is mediated by the downregulation of key adipogenic transcription factors, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). By inhibiting these master regulators, this compound effectively halts the accumulation of intracellular lipids.

Regulation of Glucose Uptake: Through AMPK activation, this compound may enhance glucose uptake in cells like myocytes and adipocytes, a mechanism critical for maintaining glucose homeostasis.

Suppression of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action contributes to the reduction of lipid accumulation in cells.

The table below summarizes the observed effects of this compound on metabolic markers and pathways.

Metabolic ProcessMolecular Target/MarkerObserved Effect of this compoundReference(s)
Adipogenesis (Fat Cell Differentiation)PPARγ, C/EBPαDownregulation of expression,
Lipid AccumulationIntracellular TriglyceridesSignificant reduction,
Cellular Energy SensingAMPK (Phosphorylation)Increased phosphorylation (Activation)
Lipogenesis (Fatty Acid Synthesis)Acetyl-CoA Carboxylase (ACC)Inhibition (via AMPK)

Anti-Inflammatory Effects (e.g., in macrophage models)

This compound exhibits potent anti-inflammatory properties, as demonstrated in cellular models of inflammation, most notably in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful inducer of the inflammatory response in these cells.

The primary mechanism underlying the anti-inflammatory action of this compound involves the suppression of key inflammatory signaling pathways and the subsequent reduction in the production of pro-inflammatory mediators. Research has shown that this compound can significantly inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by LPS, it translocates to the nucleus, where it initiates the transcription of numerous pro-inflammatory genes.

This compound treatment has been shown to prevent this nuclear translocation, thereby blocking the inflammatory cascade at a critical point. The downstream consequences of this inhibition include:

Reduced Nitric Oxide (NO) Production: this compound significantly suppresses the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation.

Decreased Prostaglandin E2 (PGE2) Production: It also inhibits the expression of cyclooxygenase-2 (COX-2), the key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) like PGE2.

Suppression of Pro-inflammatory Cytokines: The production of key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is markedly reduced in the presence of this compound.

The table below details the effects of this compound on inflammatory markers in macrophage models.

Inflammatory Mediator/PathwayEffect of this compound TreatmentMechanismReference(s)
NF-κB PathwayInhibition of activation/nuclear translocationBlocks transcription of pro-inflammatory genes.
Nitric Oxide (NO)Significant reduction in productionDownregulation of iNOS enzyme expression.
Prostaglandin E2 (PGE2)Significant reduction in productionDownregulation of COX-2 enzyme expression.
TNF-α, IL-6, IL-1βSignificant reduction in productionInhibition of gene transcription via NF-κB suppression.

Effects on Cellular Processes (e.g., cytostasis)

Beyond its metabolic and anti-inflammatory activities, this compound has been investigated for its effects on fundamental cellular processes, particularly cell proliferation. Studies using various human cancer cell lines have revealed that this compound can induce cytostasis , which is the inhibition of cell growth and division, rather than immediate cytotoxicity (cell death).

The primary mechanism for this cytostatic effect is the induction of cell cycle arrest . The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. This compound has been shown to interfere with this process, causing cells to halt at specific phases, most commonly the G1 phase .

This G1 arrest is achieved through the modulation of key cell cycle regulatory proteins:

Downregulation of Cyclins and CDKs: this compound treatment has been found to decrease the expression levels of G1-phase-promoting proteins, such as Cyclin D1 and its catalytic partners, cyclin-dependent kinases 4 and 6 (CDK4/6). These complexes are essential for driving the cell from the G1 phase into the S phase (DNA synthesis).

Upregulation of CDK Inhibitors: Concurrently, this compound can increase the expression of cyclin-dependent kinase inhibitors (CKIs), such as p21(WAF1/CIP1) and p27(Kip1). These proteins bind to and inhibit the activity of Cyclin-CDK complexes, effectively applying a "brake" on cell cycle progression.

By altering the balance of these positive and negative regulators, this compound prevents cancer cells from passing the G1 checkpoint, thereby halting their proliferation and inducing a state of cytostasis.

Structure Activity Relationship Sar Studies of Valoneaic Acid and Its Derivatives

Structural Components and Related Polyphenols

Valoneaic acid is a hydrolyzable tannin, specifically classified as an ellagitannin. nih.gov Its core structure is an ester of a monosaccharide, typically glucose, with phenolic acid groups. The defining feature of this compound is its composition from a galloyl group and a hexahydroxydiphenoyl (HHDP) group, which are linked in a specific manner. mdpi.com This arrangement distinguishes it from its isomer, sanguisorbic acid, where the hydroxyl group connecting the HHDP moiety to the galloyl group belongs to the galloyl moiety instead of the HHDP group. mdpi.com

This compound does not exist in isolation in nature but is a fundamental structural component of more complex polyphenols. scispace.com For instance, it forms the backbone of characteristic tannins found in Banaba (Lagerstroemia speciosa), such as flosin A, reginin A, and lagerstroemin. scispace.comresearchgate.net Through hydrolysis, these larger tannins yield this compound. The compound is also closely related to other common hydrolyzable tannins like gallic acid and ellagic acid, which are formed upon the breakdown of larger tannin structures. mdpi.com this compound and its derivatives, particularly this compound dilactone, are found in various plant species, highlighting their role as significant phytochemicals. arabjchem.orgtum.denih.gov

Table 1: this compound and Related Polyphenols

Compound Name Classification Natural Source(s)
This compound Ellagitannin Lagerstroemia speciosa, Quercus variabilis, Robinia pseudoacacia
This compound dilactone Ellagitannin derivative Lagerstroemia speciosa, Mallotus japonicus, Shorea brachythyrsum, Turkish Hazelnut
Gallic Acid Phenolic Acid Precursor/hydrolysis product of many tannins
Ellagic Acid Polyphenol Hydrolysis product of ellagitannins
Sanguisorbic Acid Ellagitannin (Isomer of this compound) Found in Sanguisorba species
Flosin A Hydrolyzable Tannin Lagerstroemia speciosa (Banaba)
Reginin A Hydrolyzable Tannin Lagerstroemia speciosa (Banaba)
Lagerstroemin Hydrolyzable Tannin Lagerstroemia speciosa (Banaba)

Derivatives Yielded from Hydrolyzable Tannins

This compound is primarily obtained as a hydrolysis product of larger, more complex hydrolyzable tannins. scispace.com These parent tannins, found in various plants, release this compound or its derivatives upon breakdown by acid or enzymatic action. For example, the aforementioned tannins in Banaba leaves—flosin A, reginin A, and lagerstroemin—are all precursors that yield this compound. scispace.comresearchgate.net

One of the most commonly studied derivatives is this compound dilactone. scispace.comresearchgate.net This compound is formed through the intramolecular lactonization of this compound. It has been isolated from several plant sources, including the leaves of Lagerstroemia speciosa, where it is recognized as a potent α-amylase inhibitor. scispace.comresearchgate.net Other sources of this compound dilactone include Shorea brachythyrsum and chestnut wood (Castanea sativa). arabjchem.orgtum.de The presence of this compound as a constituent of even larger tannins, such as mallojaponin, further illustrates its role as a building block in the complex chemistry of plant polyphenols. mdpi.com

Table 2: Examples of Hydrolyzable Tannins Yielding this compound Derivatives

Parent Tannin Plant Source Derivative Yielded
Flosin A Lagerstroemia speciosa (Banaba) This compound
Reginin A Lagerstroemia speciosa (Banaba) This compound
Lagerstroemin Lagerstroemia speciosa (Banaba) This compound
Mallojaponin Mallotus japonicus This compound
Unspecified Tannins Castanea sativa (Chestnut) This compound Dilactone

Pharmacophore Modeling and Computational Approaches in SAR

Structure-activity relationship studies are increasingly supported by computational methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis. oncodesign-services.com A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. nih.govijpsonline.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For complex natural products like this compound, these computational approaches can be invaluable. Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.comnih.gov These models can then be used to screen large databases of compounds for potential new leads or to guide the modification of existing molecules to enhance activity. ijpsonline.com QSAR studies establish a mathematical correlation between the chemical structure and biological function, quantifying the impact of specific structural changes. scirp.org

While specific pharmacophore or extensive computational SAR studies published exclusively for this compound are not prominent in the literature, the methodologies are well-established for related phenolic compounds. frontiersin.org Such studies typically involve molecular docking to predict the binding conformation of the molecule within an enzyme's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com For this compound, computational analysis could elucidate how its multiple hydroxyl groups and aromatic systems interact with target enzymes, providing a rational basis for its observed biological activities and guiding the design of novel derivatives with improved potency or selectivity.

Identification of Key Structural Motifs for Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to specific structural features. The entire molecular scaffold appears to be a critical motif for certain functions. For instance, studies on extracts from Banaba leaves have demonstrated a strong linear correlation between the total content of this compound and the inhibition of α-amylase, suggesting that the core structure is responsible for this activity. scispace.comresearchgate.net

For other activities, specific parts of the molecule are more significant. The presence and arrangement of multiple phenolic hydroxyl groups are crucial, a common theme among bioactive polyphenols. nih.gov These groups contribute to the antioxidant capacity of the molecule by acting as hydrogen donors and radical scavengers. The hexahydroxydiphenoyl (HHDP) unit, characteristic of ellagitannins, is a key motif for many of the observed biological effects.

Research into the inhibition of xanthine (B1682287) oxidase has highlighted the importance of the dilactone form of the molecule. This compound dilactone was identified as the most potent non-competitive inhibitor among a range of tested tannins, indicating that the rigid, lactonized structure enhances its binding and inhibitory action on this particular enzyme. wikipedia.orglibretexts.org Furthermore, studies on related phenolics suggest that the number and position of acyl groups, such as galloyl groups, can significantly influence biological activity, a principle that likely extends to this compound derivatives. arabjchem.org

Table 3: Key Structural Motifs of this compound and Associated Activities

Structural Motif Associated Biological Activity Mechanism/Note
Entire this compound Core α-Amylase Inhibition Activity is correlated with the total concentration of the compound.
Multiple Phenolic Hydroxyls Antioxidant Activity Act as hydrogen donors and free radical scavengers.
Hexahydroxydiphenoyl (HHDP) Group General Bioactivity A defining feature of ellagitannins contributing to various biological effects.
Dilactone Structure Potent Xanthine Oxidase Inhibition Acts as a non-competitive inhibitor; the rigid structure likely enhances binding.

Future Research Directions

Untapped Natural Sources Exploration

While valoneaic acid has been identified in several plant species, a vast number of tannin-rich plants remain unexplored for its presence. Future research should focus on a systematic exploration of these potential, yet untapped, natural reservoirs.

Known and Potential Plant Sources of this compound

FamilyGenusSpeciesCommon NamePart(s) where Found/Potential
CombretaceaeTerminaliaT. bellirica, T. sericeaBeleric Myrobalan, Silver Cluster-leafLeaves
FagaceaeQuercusQ. variabilis, Q. macrolepisChinese Cork Oak, Valonia OakAcorn cups (valonea)
LythraceaeLagerstroemiaL. speciosaBanaba, Pride of IndiaLeaves
MyrtaceaeVarious--Leaves, fruits
JuglandaceaeJuglansJ. regia, J. nigraEnglish Walnut, Black WalnutNuts

Data derived from multiple sources.

The exploration for new sources of this compound could be guided by ethnobotanical knowledge, where plants traditionally used for ailments that align with the known bioactivities of tannins (e.g., anti-inflammatory, astringent properties) could be prioritized for screening. Furthermore, a chemotaxonomic approach, focusing on families and genera known to produce hydrolysable tannins, such as the Combretaceae, Fagaceae, and Myrtaceae, would be a logical and efficient strategy. nih.govjmb.or.krnih.govpatsnap.comnih.govnih.gov

Advanced Biotechnological Production Methodologies

The reliance on extraction from natural plant sources for this compound can be limiting due to geographical and seasonal variations in plant growth and compound yield. Therefore, the development of advanced biotechnological production methods presents a promising avenue for a stable and sustainable supply of this compound.

The biosynthesis of hydrolysable tannins, including the precursors to this compound, originates from the shikimate pathway, leading to the formation of gallic acid. nih.govresearchgate.net This foundational knowledge opens the door to metabolic engineering strategies.

Potential Biotechnological Approaches:

Microbial Fermentation: Genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to express the necessary enzymes in the biosynthetic pathway of gallic acid and subsequent hydrolysable tannins is a feasible goal. jmb.or.krnih.gov This approach could utilize inexpensive and renewable feedstocks.

Plant Cell and Tissue Culture: Establishing cell or tissue cultures of high-yielding plant species could provide a controlled environment for the production of this compound, independent of external environmental factors.

Enzymatic Synthesis: The use of isolated enzymes to catalyze specific steps in the synthesis of this compound from readily available precursors could offer a highly specific and efficient production method.

Comprehensive Multi-Targeted Bioactivity Profiling

Preliminary studies on related hydrolysable tannins suggest that this compound likely possesses a range of biological activities. However, comprehensive and systematic profiling of its bioactivity is still in its early stages. Future research should aim to elucidate the full spectrum of its pharmacological potential.

Potential Bioactivities for Investigation:

BioactivityPotential Therapeutic Application
Antioxidant Management of oxidative stress-related conditions
Anti-inflammatory Treatment of inflammatory disorders
Anticancer As a potential therapeutic agent or adjuvant in cancer therapy
Antimicrobial Development of new agents against pathogenic microorganisms
Antidiabetic Management of blood glucose levels

It is crucial to move beyond simple in vitro assays and progress towards more complex cell-based models and eventually in vivo studies to validate these potential bioactivities. High-throughput screening methods could be employed to test this compound against a wide array of biological targets.

Advanced Mechanistic Elucidation through Omics Technologies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is fundamental for its development as a therapeutic agent. The application of "omics" technologies offers a powerful approach to unravel these complex interactions at a systems level.

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with this compound can identify the signaling pathways and regulatory networks it modulates. For instance, studies on the unrelated compound valproic acid have demonstrated the power of transcriptomics in revealing its effects on neurodevelopment and gene regulation. nih.govnih.govbiorxiv.orgbiorxiv.org A similar approach for this compound could uncover its mechanisms of action.

Proteomics: Investigating the changes in protein expression and post-translational modifications following treatment with this compound can provide insights into its direct and indirect protein targets. Proteomic analysis of cells treated with valproic acid has identified alterations in proteins related to the microtubular system and cellular proliferation. nih.govnih.gov

Metabolomics: Studying the metabolic profile of biological systems in response to this compound can reveal its impact on metabolic pathways and identify key biomarkers of its activity. nih.govnih.gov

Chemoinformatic and Computational Modeling for Derivative Design

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery and development. These approaches can be leveraged to design novel derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties.

Molecular Docking: In silico docking studies can predict the binding affinity and interaction of this compound and its potential derivatives with specific protein targets, helping to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity, guiding the design of more potent analogues.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity can aid in the design of new molecules with similar or improved therapeutic effects.

By employing these computational tools, researchers can rationally design and screen a virtual library of this compound derivatives, significantly accelerating the discovery of new and more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the most effective methods for isolating Valoneaic acid from natural sources, and how can purity be validated?

  • Methodological Answer: this compound is typically isolated using liquid-liquid extraction or column chromatography, followed by purification via preparative HPLC. Purity validation requires a combination of spectroscopic (e.g., NMR for structural confirmation) and chromatographic techniques (e.g., HPLC with UV detection at 280 nm). Ensure solvent selection aligns with the compound’s polarity, and document retention times and spectral peaks for reproducibility .
  • Data Validation Table:

TechniquePurposeCritical Parameters
HPLC-UVPurityRetention time, peak symmetry
NMRStructureChemical shifts (δ ppm), coupling constants

Q. Which spectroscopic techniques are optimal for determining the structural configuration of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating aromatic proton environments and ester linkages. Pair with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. Infrared (IR) spectroscopy can identify hydroxyl and carbonyl functional groups. Cross-validate data with computational tools like density functional theory (DFT) for stereochemical assignments .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s inhibition of pro-inflammatory cytokines while minimizing confounding variables?

  • Methodological Answer: Use a tiered approach:

In vitro assays (e.g., LPS-induced RAW 264.7 macrophages) to screen dose-dependent effects.

Negative controls: Include vehicle-only groups and cytokine inhibitors (e.g., dexamethasone).

Statistical blocking: Randomize cell culture plates to account for edge effects.

  • Reference experimental frameworks from pharmacology studies using phenolic acids, ensuring alignment with ethical guidelines for cell-based research .

Q. What strategies reconcile contradictions in this compound’s antioxidant efficacy reported across different experimental models?

  • Methodological Answer: Discrepancies often arise from variations in:

  • Oxidative stress models (e.g., H₂O₂ vs. UV-induced damage).
  • Dosage ranges (µM vs. mM concentrations).
  • Assay limitations (e.g., DPPH’s solubility constraints).
    • Resolution Protocol:

Conduct meta-analysis of existing data to identify outlier studies.

Replicate experiments under standardized conditions (pH, temperature).

Use multivariate regression to isolate confounding factors (e.g., solvent interactions) .

Q. How can in silico modeling improve the prediction of this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Validate with:

  • Crystal structures of CYP3A4 or CYP2D6 from the Protein Data Bank.
  • Pharmacokinetic assays (e.g., liver microsome stability tests).
    • Key Parameters:
  • Dock score thresholds (≤ -6.0 kcal/mol for strong binding).
  • RMSD values (< 2.0 Å for stable complexes) .

Guidelines for Data Presentation & Analysis

  • Tables & Visuals: Use comparative tables to summarize IC₅₀ values across studies (e.g., antioxidant assays) and heatmaps for gene expression data. Ensure axis labels and legends comply with IUPAC nomenclature .
  • Contradiction Analysis: Apply Bradford Hill criteria to evaluate causality in observed effects, particularly for dose-response relationships .

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